Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . . This compound is characterized by the presence of a hydroxy group and a methyl ester group attached to a trimethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2,4,5-trimethylphenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2,4,5-trimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(2,4,6-trimethylphenyl)acetate
- Methyl 2-hydroxy-2-(3,4,5-trimethylphenyl)acetate
- Methyl 2-hydroxy-2-(2,3,5-trimethylphenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy and ester groups also contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-7-5-9(3)10(6-8(7)2)11(13)12(14)15-4/h5-6,11,13H,1-4H3 |
InChI Key |
QNCMZZAWFDWDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.